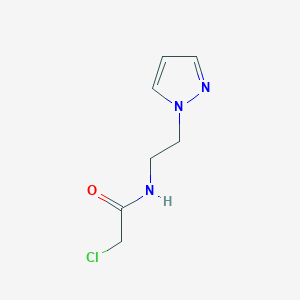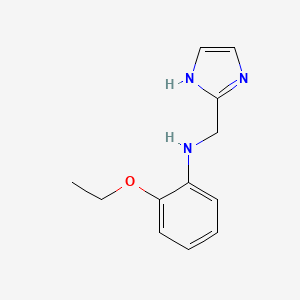
N-(3-chlorophenyl)-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-iodobenzamide, commonly known as CIIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CIIB belongs to the class of benzamides and has a molecular formula of C13H8ClIN2O.
Applications De Recherche Scientifique
CIIB has been extensively studied for its potential applications in various fields. One of the significant applications of CIIB is in the field of cancer research. CIIB has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has been found to be a potent inhibitor of tubulin polymerization, which is essential for cell division. This property of CIIB makes it a potential candidate for the development of anti-cancer drugs.
CIIB has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein, which are the hallmarks of these diseases. This property of CIIB makes it a potential candidate for the development of drugs for the treatment of these diseases.
Mécanisme D'action
The mechanism of action of CIIB is not fully understood. However, it has been found to inhibit tubulin polymerization, which is essential for cell division. This property of CIIB makes it a potential candidate for the development of anti-cancer drugs. CIIB has also been found to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein, which are the hallmarks of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
CIIB has been found to have several biochemical and physiological effects. It has been found to inhibit tubulin polymerization, which is essential for cell division. This property of CIIB makes it a potential candidate for the development of anti-cancer drugs. CIIB has also been found to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein, which are the hallmarks of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CIIB in lab experiments include its high purity and high yield synthesis method, its potential applications in cancer and neurodegenerative disease research, and its ability to inhibit tubulin polymerization and protein aggregation. The limitations of using CIIB in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on CIIB. One of the significant areas of research is the development of anti-cancer drugs based on CIIB. Further studies are needed to understand the mechanism of action of CIIB and its potential applications in cancer treatment. Another area of research is the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease based on CIIB. Further studies are needed to understand the mechanism of action of CIIB and its potential applications in the treatment of these diseases. Additionally, the synthesis method of CIIB can be optimized further to reduce the cost and increase the availability of this compound for research purposes.
Conclusion:
In conclusion, CIIB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of CIIB involves the reaction between 3-chloroaniline and 2-iodobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane (DCM). CIIB has potential applications in cancer and neurodegenerative disease research, and its ability to inhibit tubulin polymerization and protein aggregation makes it a potential candidate for the development of drugs for the treatment of these diseases. Further studies are needed to understand the mechanism of action of CIIB and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of CIIB involves the reaction between 3-chloroaniline and 2-iodobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane (DCM). The resulting product is then purified using column chromatography to obtain pure CIIB. This method has been optimized to yield high purity and high yield of CIIB.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClINO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUIWDKLASTZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-iodobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)


![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
![Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate](/img/structure/B7588268.png)

![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)
![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)
![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)

